Congressane

Catalog No.
S586283
CAS No.
2292-79-7
M.F
C14H20
M. Wt
188.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Congressane

CAS Number

2292-79-7

Product Name

Congressane

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

InChI

InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2

InChI Key

ZICQBHNGXDOVJF-UHFFFAOYSA-N

SMILES

C1C2CC3C4C1C5CC(C4)CC3C5C2

Synonyms

Adamantane, Diamantane

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3C5C2

Material Science

  • Light manipulation

    Researchers have successfully utilized diamantane to manipulate light at the molecular level. Its ability to efficiently bend light through specific vibrations makes it a promising candidate for developing novel light-harvesting technologies and broadband light absorbers []. This discovery paves the way for advancements in solar energy capture and optoelectronic devices.

  • Molecular architecture

    Diamantane's rigid and cage-like structure offers unique advantages in constructing complex molecular assemblies. Scientists leverage this property to create well-defined, three-dimensional arrangements of various functional units, enabling the development of novel materials with tailored properties for diverse applications [].

Drug Discovery and Delivery

  • Drug carrier

    The hydrophobic nature and non-toxic properties of diamantane make it a potential candidate for drug delivery systems. Researchers are exploring its potential to encapsulate therapeutic molecules and facilitate their targeted delivery within the body, potentially improving drug efficacy and reducing side effects [].

  • Drug design

    Diamantane's rigid structure can be incorporated into drug molecules, potentially enhancing their stability and potency. This approach is being investigated for the development of new drugs with improved therapeutic efficacy.

Other Research Areas

  • Chemical catalysts

    The unique properties of diamantane are also being explored for its potential as a catalyst in various chemical reactions. Its rigid structure and specific functionalities may offer advantages in designing highly efficient and selective catalysts.

  • Biosensors

    Diamantane derivatives are being investigated for their potential applications in biosensing due to their ability to bind with specific biological molecules. This holds promise for developing novel diagnostic tools and sensors with enhanced sensitivity and specificity.

Congressane, also known as diamantane, is an organic compound classified within the family of diamondoids. These compounds are characterized by their cage-like hydrocarbon structures that resemble subunits of the diamond lattice. Congressane has the molecular formula C14H20C_{14}H_{20} and is typically encountered as a colorless solid. It was first isolated from natural gas condensates and has garnered attention for its unique properties, such as low surface energy, high density, hydrophobicity, and resistance to oxidation. The name "congressane" originated from its prominence at the 1963 International Union of Pure and Applied Chemistry meeting in London, where it served as a symbol for scientific collaboration .

That modify its structure and functional groups:

  • Nitration: Treatment with nitronium tetrafluoroborate in nitrile-free nitromethane yields a mixture of isomeric nitrodiamantanes.
  • Chlorination: Using aluminum chloride and acetyl chloride results in equal amounts of 1- and 4-chlorodiamantane. Chlorosulfonic acid primarily produces the 1-chloro isomer.
  • Hydrolysis: The chlorinated derivatives can be hydrolyzed to form corresponding alcohols, which can be separated through column chromatography .

Research into the biological activity of congressane has shown potential applications in medicinal chemistry. Its derivatives have been investigated for their ability to interact with biological systems, although specific studies detailing its pharmacological effects remain limited. The compound's hydrophobic nature may contribute to its interactions with lipid membranes, suggesting possible roles in drug design or delivery systems .

Congressane's unique properties make it suitable for various applications:

  • Materials Science: Its high density and low surface energy suggest potential uses in advanced materials.
  • Nanotechnology: As a member of the diamondoid family, congressane may find applications in nanostructured materials.
  • Pharmaceuticals: Its derivatives could be explored for drug development due to their biological activity .

Interaction studies involving congressane have focused on its chemical reactivity and potential biological interactions. Research has indicated that functionalization reactions can alter its properties significantly, enhancing its utility in various chemical applications. These interactions could pave the way for novel compounds with tailored functionalities for specific uses .

Congressane shares structural similarities with other members of the diamondoid family. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
AdamantaneC10H16C_{10}H_{16}First discovered diamondoid; more thermodynamically stable than congressane.
TriamantaneC18H24C_{18}H_{24}Larger cage structure; exhibits different chemical reactivity patterns.
PentamantaneC26H32C_{26}H_{32}Further increased complexity; less studied but similar properties to congressane.

Congressane stands out due to its specific molecular structure and unique physical properties that differentiate it from these related compounds .

XLogP3

4.4

UNII

KYM5H16I3I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2292-79-7

Wikipedia

Congressane

Biological Half Life

2.00e+03 Days

Dates

Modify: 2023-08-15

Enhanced mechanosensing of cells in synthetic 3D matrix with controlled biophysical dynamics

Boguang Yang, Kongchang Wei, Claudia Loebel, Kunyu Zhang, Qian Feng, Rui Li, Siu Hong Dexter Wong, Xiayi Xu, Chunhon Lau, Xiaoyu Chen, Pengchao Zhao, Chao Yin, Jason A Burdick, Yi Wang, Liming Bian
PMID: 34112772   DOI: 10.1038/s41467-021-23120-0

Abstract

3D culture of cells in designer biomaterial matrices provides a biomimetic cellular microenvironment and can yield critical insights into cellular behaviours not available from conventional 2D cultures. Hydrogels with dynamic properties, achieved by incorporating either degradable structural components or reversible dynamic crosslinks, enable efficient cell adaptation of the matrix and support associated cellular functions. Herein we demonstrate that given similar equilibrium binding constants, hydrogels containing dynamic crosslinks with a large dissociation rate constant enable cell force-induced network reorganization, which results in rapid stellate spreading, assembly, mechanosensing, and differentiation of encapsulated stem cells when compared to similar hydrogels containing dynamic crosslinks with a low dissociation rate constant. Furthermore, the static and precise conjugation of cell adhesive ligands to the hydrogel subnetwork connected by such fast-dissociating crosslinks is also required for ultra-rapid stellate spreading (within 18 h post-encapsulation) and enhanced mechanosensing of stem cells in 3D. This work reveals the correlation between microscopic cell behaviours and the molecular level binding kinetics in hydrogel networks. Our findings provide valuable guidance to the design and evaluation of supramolecular biomaterials with cell-adaptable properties for studying cells in 3D cultures.


Potential for the Repurposing of Adamantane Antivirals for COVID-19

Roger F Butterworth
PMID: 34152583   DOI: 10.1007/s40268-021-00351-6

Abstract

Several adamantanes have established actions against coronaviruses. Amantadine, rimantadine, bananins and the structurally related memantine are effective against human respiratory coronavirus HCoV-OC43, bovine coronavirus and severe acute respiratory syndrome coronavirus 1 (SARS-CoV-1) and a spiroadamantane amine is effective against the coronavirus strain 229E. Molecular docking studies suggest that amantadine may block the viral E protein channel, leading to impaired viral propagation. Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes and thus inhibiting the action of host cell proteases such as Cathepsin L. High-throughput drug screen gene expression analysis identified compounds able to down-regulate Cathepsin L expression where the fifth most potent agent of 466 candidates was amantadine. Amantadine inhibits severe acute respiratory syndrome coronavirus 2 replication in vitro but does not inhibit the binding of the spike protein to ACE2. Adamantanes also may act against coronaviruses including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) via antagonism of glutamate (NMDA) and the α-7 subtype of the nicotinic acetylcholine receptor located on bronchial and alveolar epithelial cells. As an NMDA receptor antagonist, memantine has the potential to inhibit entry of SARS-CoV-2 into these cell populations. Amantadine and memantine are widely employed for the treatment of neurodegenerative diseases and a pathophysiologic link between the antiviral and anti-Parkinson actions of amantadine has been entertained. Case reports involving 23 patients with reverse transcription polymerase chain reaction-confirmed coronavirus disease 2019 (COVID-19) and a range of co-morbidities including type 2 diabetes mellitus, Parkinson's disease, multiple sclerosis and severe cognitive impairment reveal significant potential benefits of amantadine and memantine for the prevention and/or treatment of coronavirus disease 2019 and its neurological complications.


Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane

Małgorzata Kwiatkowska, Jarosław Błaszczyk, Lesław Sieroń, Piotr Kiełbasiński
PMID: 34137610   DOI: 10.1021/acs.joc.0c02586

Abstract

A series of enantiomerically pure derivatives of 6-(1-hydroxyalkyl)-1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane
were successfully synthesized for the first time. A series of hydrolytic enzymes was applied in a stereoselective acetylation performed under kinetic resolution conditions. Although the secondary alcohols: α-aryl-hydroxymethyl-PTA (phosphines)
, PTA-oxides
, and PTA-sulfides
were found to be totally unreactive in the presence of all the enzymes and various conditions applied, the primary alcohols, i.e., the hydroxymethyl derivatives PTA oxide
and PTA sulfide
, were successfully resolved into enantiomers with moderate to good enantioselectivity (up to 95%). The absolute configurations of the products were determined by an X-ray analysis and chemical correlation.


Novel 2-(Adamantan-1-ylamino)Thiazol-4(5

Renata Studzińska, Daria Kupczyk, Wojciech Płaziński, Szymon Baumgart, Rafał Bilski, Renata Paprocka, Renata Kołodziejska
PMID: 34445315   DOI: 10.3390/ijms22168609

Abstract

A common mechanism in which glucocorticoids participate is suggested in the pathogenesis of such metabolic diseases as obesity, metabolic syndrome, or Cushing's syndrome. The enzyme involved in the control of the availability of cortisol, the active form of the glucocorticoid for the glucocorticoid receptor, is 11β-HSD1. Inhibition of 11β-HSD1 activity may bring beneficial results for the alleviation of the course of metabolic diseases such as metabolic syndrome, Cushing's syndrome or type 2 diabetes. In this work, we obtained 10 novel 2-(adamantan-1-ylamino)thiazol-4(5
)-one derivatives containing different substituents at C-5 of thiazole ring and tested their activity towards inhibition of two 11β-HSD isoforms. For most of them, over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 activity at the concentration of 10 µM was observed. The binding energies found during docking simulations for 11β-HSD1 correctly reproduced the experimental IC
values for analyzed compounds. The most active compound 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (
) inhibits the activity of isoform 1 by 82.82%. This value is comparable to the known inhibitor-carbenoxolone. The IC
value is twice the value determined by us for carbenoxolone, however inhibition of the enzyme isoform 2 to a lesser extent makes it an excellent material for further tests.


Comparison of the Efficacy, Tolerability and Side Effect Profile of Vildagliptin-Metformin with Metformin-GlibenclamideMamong Nigerian

A T Uloko, O A Salawu, A E Uloko, I D Gezawa
PMID: 34503324   DOI:

Abstract

The use of fixed dose combination oral antidiabetic drugs (OADs) in the therapeutic management of type 2 diabetes mellitus (DM) patients is becoming popular among clinicians. Reduced pill burden with fixed combination OADs is generally perceived to improve adherence and efficacy. The aim of this study was to compare the efficacy, tolerability and side effects (SEs) profile of vildagliptin-metformin (VM) combination with metformin-glibenclamide (MG) combination in type 2 DM patients at the Aminu Kano Teaching Hospital (AKTH).
A descriptive prospective open-labeled comparative out-patient study of type 2 DM patients spanning over three months with 60 Patients assigned to two treatment groups - VM (Group 1) and MG (Group 2) of 30 patients each. Parameters measured at baseline, 6 weeks and 12 weeks of study included demographic and anthropometric data; fasting plasma glucose (FPG) level; 2-hour post-prandial (2-hrPPG) glucose; liver function tests (LFTs); Electrolyte, Urea and Creatinine (EUCr); and fasting plasma lipids. Glycated haemoglobin (HbA1c) was measured at baseline and at 12 weeks of the study. A p-value of <0.05 was considered to be significant.
There was improvement in FPG, 2hr PPG, HbA1c in all subjects in both groups at the end of the study (6.44±0.79mmol/ l, 8.80±1.16mmol/l and 7.22±1.20% respectively in group 1(VM); and 6.40±0.83mmol/l, 9.29±1.39 and 7.25±0.96% respectively for group 2(MG). There was a significant improvement in body mass index (BMI) of subjects in group 1 (30.02±4.16 at baseline, 29.71±4.12 at study end) compared to those in group 2 (31.98±6.32 at baseline, 32.62±6.30 at study end), p=0.04. At the end of the study, the efficacy of VM (HbA1C-7.22±1.20%) was comparable to that of MG (HbA1c-7.25±0.96), P=0.92. The tolerability of MG (attrition rate 6.7%) was better than that of VM (attrition rate 13%), although this difference was not statistically significant P=0.16. The subjects on VM experienced more gastrointestinal (GIT) side effects compared to those on MG. The major SEs experienced by those on MG were hypoglycaemia and weight gain. VM was less tolerated and had more GIT side effects than MG.
The use of single pill combination oral antidiabetic medications is associated with improved efficacy.


Activation of AMPK/mTOR-driven autophagy and inhibition of NLRP3 inflammasome by saxagliptin ameliorate ethanol-induced gastric mucosal damage

Hany H Arab, Ahmed M Ashour, Amany M Gad, Ayman M Mahmoud, Ahmed M Kabel
PMID: 34166711   DOI: 10.1016/j.lfs.2021.119743

Abstract

Saxagliptin, a selective/potent dipeptidyl peptidase-4 inhibitor, has revealed remarkable anti-inflammatory features in murine models of nephrotoxicity, hepatic injury, and neuroinflammation. However, its potential effect on ethanol-induced gastric mucosal injury has not been examined. Hence, the present work investigated the prospect of saxagliptin to attenuate ethanol-evoked gastric injury, with emphasis on the AMPK/mTOR-driven autophagy and NLRP3/ASC/caspase-1 pathway.
In ethanol-induced gastropathy, the gastric tissues were examined by immunohistochemistry, immunoblotting, histopathology, and ELISA.
The results demonstrated that saxagliptin (10 mg/kg; by gavage) suppressed the gastric pathological signs (area of gastric ulcer and ulcer index scores), histopathologic aberrations/damage scores, without provoking hypoglycemia in rats. These protective features were attributed to the enhancement of gastric mucosal autophagy flux, as proven with increased expression of LC3-II and Beclin 1, decreased accumulation of p62 SQSTM1, and activation of the autophagy-linked AMPK/mTOR pathway by increasing the expression of p-AMPK/AMPK and decreasing the expression of the autophagy suppressor p-mTOR/mTOR signal. In tandem, saxagliptin counteracted the ethanol-induced pro-apoptotic events by downregulating Bax, upregulating Bcl2 protein, and lowering the Bax/Bcl2 ratio. Equally important, saxagliptin suppressed the NLRP3 inflammasome in the gastric tissue by lowering the expression of NLRP3, ASC, and nuclear NF-κBp65, decreasing the activity of caspase-1, and diminishing the IL-1β levels. In the same regard, saxagliptin suppressed the mucosal oxidative stress by lowering lipid peroxide levels, increasing GSH and GPx antioxidants, and activating Nrf2/HO-1 pathway.
Saxagliptin may be a promising intervention against ethanol-evoked gastropathy by activating AMPK/mTOR-driven autophagy and inhibiting NLRP3 inflammasome.


Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with

Emma Renard, Mathieu Moreau, Pierre-Simon Bellaye, Mélanie Guillemin, Bertrand Collin, Aurélie Prignon, Franck Denat, Victor Goncalves
PMID: 34107209   DOI: 10.1021/acs.jmedchem.1c00523

Abstract

Neurotensin receptor 1 (NTS
) is involved in the development and progression of numerous cancers, which makes it an interesting target for the development of diagnostic and therapeutic agents. A small molecule NTS
antagonist, named [
Lu]Lu-IPN01087, is currently evaluated in phase I/II clinical trials for the targeted therapy of neurotensin receptor-positive cancers. In this study, we synthesized seven compounds based on the structure of NTS
antagonists, bearing different chelating agents, and radiolabeled them with gallium-68 for PET imaging. These compounds were evaluated
and
in mice bearing a HT-29 xenograft. The compound [
Ga]Ga-bisNODAGA-
showed a promising biodistribution profile with mainly signal in tumor (4.917 ± 0.776%ID/g, 2 h post-injection). Its rapid clearance from healthy tissues led to high tumor-to-organ ratios, resulting in highly contrasted PET images. These results were confirmed on subcutaneous xenografts of AsPC-1 tumor cells, a model of NTS
-positive human pancreatic adenocarcinoma.


Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions

Kyoung Ho Park, Mi Hye Seong, Jin Burm Kyong, Dennis N Kevill
PMID: 34299023   DOI: 10.3390/ijms22147394

Abstract

A study was carried out on the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl,
) in hydroxylic solvents. The rate constants of the solvolysis of
were well correlated using the Grunwald-Winstein equation in all of the 20 solvents (R = 0.985). The solvolyses of
were analyzed as the following two competing reactions: the solvolysis ionization pathway through the intermediate (1-AdSCO)
(carboxylium ion) stabilized by the loss of chloride ions due to nucleophilic solvation and the solvolysis-decomposition pathway through the intermediate 1-Ad
Cl
ion pairs (carbocation) with the loss of carbonyl sulfide. In addition, the rate constants (
) for the solvolysis of
were separated into
and
through a product study and applied to the Grunwald-Winstein equation to obtain the sensitivity (
-value) to change in solvent ionizing power. For binary hydroxylic solvents, the selectivities (
) for the formation of solvolysis products were very similar to those of the 1-adamantyl derivatives discussed previously. The kinetic solvent isotope effects (KSIEs), salt effects and activation parameters for the solvolyses of
were also determined. These observations are compared with those previously reported for the solvolyses of 1-adamantyl chloroformate (1-AdOCOCl,
). The reasons for change in reaction channels are discussed in terms of the gas-phase stabilities of acylium ions calculated using Gaussian 03.


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